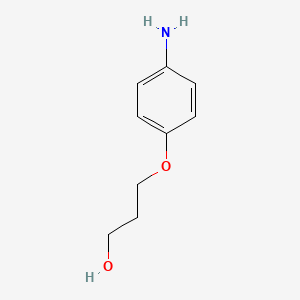

3-(4-Aminophenoxy)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

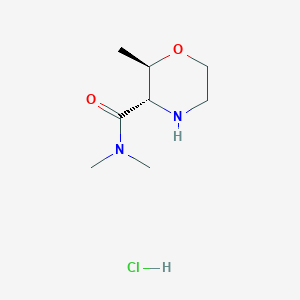

3-(4-Aminophenoxy)propan-1-ol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.208. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research has shown the effectiveness of compounds like 3-(4-Aminophenoxy)propan-1-ol in beta-adrenoceptor blocking agents. These compounds have been synthesized and tested for their affinity to beta-1 and beta-2 adrenoceptors, demonstrating substantial cardioselectivity. This is particularly notable in compounds with a 3,4-dimethoxyphenethyl group, which shows a higher affinity for beta-1 adrenoceptors in rat ventricular muscle, compared to those with a 4-hydroxyphenethyl group (Rzeszotarski et al., 1979).

Use in Fluorescent Biomarkers

This compound derivatives have been used in the development of fluorescent biomarkers. These biomarkers, synthesized from industrial waste like cardanol and glycerol, show potential in biodiesel quality control due to their low acute toxicity to various biological models, suggesting safe environmental exposure (Pelizaro et al., 2019).

Antimicrobial and Antiradical Activity

The derivatives of this compound have been studied for their antimicrobial and antiradical activities. These compounds exhibit varying degrees of these activities, contributing to their potential use in medicinal applications (Čižmáriková et al., 2020).

Corrosion Inhibition in Carbon Steel

Certain tertiary amines derived from this compound have been synthesized and tested as corrosion inhibitors for carbon steel. These compounds form a protective layer on the metal surface, demonstrating their potential as anodic inhibitors and offering industrial applications in corrosion prevention (Gao et al., 2007).

Development of Poly(ether imine) Dendrimers

Poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been synthesized and shown to be non-toxic, making them useful for biological studies. These dendrimers offer a platform for various functional groups, expanding their potential applications in biomedical fields (Krishna et al., 2005).

Mécanisme D'action

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be handled with protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

3-(4-aminophenoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLRTNAZWWQJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)

![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)

![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)